molecular formula C13H12N4OS B11220984 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11220984
M. Wt: 272.33 g/mol
InChI Key: YEVSKSQQYIHBIY-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is recognized for its remarkable versatility and is considered isoelectronic with purines, making it a potential bioisostere in the design of novel therapeutic agents . This specific derivative features tetrahydrofuran and thiophene substituents, which are typically incorporated to modulate the compound's physicochemical properties and interaction with biological targets. While the specific biological activity of this compound requires experimental determination, analogs based on the TP core have been investigated across various therapeutic areas. Research on similar structures has demonstrated potential in targeting enzymes like phosphoinositide 3-kinase (PI3K) and dihydroorotate dehydrogenase (DHODH) , and has shown cytotoxic activity against various cancer cell lines . The presence of multiple nitrogen atoms in the TP heterocycle also grants this class of compounds metal-chelating properties, which can be exploited in the design of chemotherapeutic or anti-parasitic agents . This product is provided for research purposes to support the exploration of new chemical entities in fields such as oncology, infectious diseases, and enzyme inhibition. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

2-(oxolan-2-yl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H12N4OS/c1-2-11(18-6-1)12-15-13-14-5-3-10(17(13)16-12)9-4-7-19-8-9/h3-5,7-8,11H,1-2,6H2

InChI Key

YEVSKSQQYIHBIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly.

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Steps

The synthesis of 2-(tetrahydrofuran-2-yl)-7-(thiophen-3-yl) triazolo[1,5-a]pyrimidine involves multi-step reactions, typically including:

  • Cyclocondensation : Reaction of 5-amino-1,2,4-triazole with β-diketones (e.g., tetrahydrofuran-2-carbonyl derivatives) under acidic conditions to form the triazolo-pyrimidine core .

  • Cross-Coupling : Suzuki-Miyaura coupling introduces the thiophen-3-yl group at position 7 using palladium catalysts.

Table 1: Representative Synthetic Conditions

StepReactants/ConditionsYieldSource
Core Formation5-Amino-1,2,4-triazole + tetrahydrofuran-2-carbonyl chloride, AcOH, 110°C, 6h62%
Thiophene Coupling7-Bromo intermediate + thiophen-3-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C78%

Electrophilic Aromatic Substitution (EAS)

The thiophen-3-yl group undergoes EAS at the α- and β-positions due to its electron-rich nature. Common reactions include:

  • Halogenation : Bromination with NBS (N-bromosuccinimide) in DMF yields 5-bromo-thiophene derivatives .

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 of the thiophene ring .

Table 2: EAS Reaction Parameters

Reaction TypeReagents/ConditionsProductYieldSource
BrominationNBS, DMF, 50°C, 3h5-Bromo-thiophen-3-yl derivative85%
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 1h4-Nitro-thiophen-3-yl derivative68%

Nucleophilic Substitution at the Triazole Ring

The triazolo-pyrimidine core participates in nucleophilic substitutions, particularly at position 2 (tetrahydrofuran substituent):

  • Hydrolysis : Treatment with NaOH/EtOH converts the tetrahydrofuran-2-yl group to a hydroxylated derivative .

  • Amination : Reaction with NH₃ in THF replaces the tetrahydrofuran moiety with an amino group .

Table 3: Nucleophilic Substitution Outcomes

ReactionConditionsProductYieldSource
Hydrolysis1M NaOH, EtOH, reflux, 4h2-Hydroxy-7-(thiophen-3-yl) derivative73%
AminationNH₃ (gas), THF, 60°C, 12h2-Amino-7-(thiophen-3-yl) derivative65%

Oxidation and Reduction Reactions

  • Oxidation of Tetrahydrofuran : MnO₂ in CH₂Cl₂ oxidizes the tetrahydrofuran ring to γ-butyrolactone.

  • Reduction of Thiophene : H₂/Pd-C reduces the thiophene ring to a thiolane (tetrahydrothiophene).

Table 4: Redox Reaction Profiles

Reaction TypeReagents/ConditionsProductYieldSource
OxidationMnO₂, CH₂Cl₂, rt, 8hγ-Butyrolactone derivative58%
ReductionH₂ (1 atm), Pd-C, EtOH, 50°C, 6hThiolane derivative82%

Cycloaddition and Cross-Coupling Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes to form fused tricyclic systems . Additionally, the thiophene moiety enables Suzuki couplings for further functionalization.

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ (from thiophene) and CO (from lactone intermediates).

  • Photolytic Cleavage : UV light (254 nm) cleaves the triazole ring, forming pyrimidine fragments .

Comparative Reactivity Insights

  • The thiophen-3-yl group exhibits higher reactivity in EAS compared to phenyl analogs due to sulfur’s electron-donating effects .

  • The tetrahydrofuran-2-yl substituent sterically hinders nucleophilic attacks at position 2 of the triazole ring .

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antifungal properties. For instance, compounds synthesized from similar frameworks have shown promising results against various fungal pathogens:

CompoundPathogenInhibition Rate (%)
5bB. cinerea96.76
5jB. cinerea96.84
5lB. cinerea100
5vS. sclerotiorum82.73

These findings indicate that the triazolo[1,5-a]pyrimidine scaffold can be optimized for enhanced antifungal activity against common agricultural pathogens .

Anticancer Activity

The compound also shows potential as an anticancer agent. In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer). For example, the synthesized compounds demonstrated varying degrees of activity at concentrations around 5 μg/ml, although they were less potent than established chemotherapeutics like doxorubicin .

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives based on the triazolo[1,5-a]pyrimidine structure were synthesized and evaluated for their biological activities. The study focused on modifying the substituents on the pyrimidine ring to enhance antifungal and anticancer properties. Results showed that specific substitutions led to improved efficacy against targeted pathogens and cancer cells .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research has been conducted to establish a structure-activity relationship for triazolo[1,5-a]pyrimidines. By systematically altering functional groups on the core structure, researchers identified key modifications that significantly increased antifungal potency and reduced cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a NAMPT activator, it catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a crucial role in various biological processes, including metabolism and aging . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of triazolopyrimidines are heavily influenced by substituents at the 2- and 7-positions. Key comparisons include:

Compound Substituents Key Features Reference
2-(Methylamino)-7-methyl-9-phenyl-pyrimido[3′,2′:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (15a) Methylamino (C2), methyl (C7), phenyl (C9) Higher melting point (286°C), moderate yield (55%), and herbicidal potential
7-(3′,4′,5′-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives Trimethoxyphenyl (C7) Tubulin inhibition activity; substituent enhances binding to microtubules
7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidines CF₃ (C7) Fluorinated derivatives with applications in energetic materials (e.g., HEDMs)
SCH 442416 Furyl (C2), 4-methoxyphenylpropyl (C7) A2A adenosine receptor antagonist; furyl and alkyl groups optimize selectivity
  • Key Observations: THF vs. Furyl/Amino Groups: The THF substituent in the target compound may enhance solubility compared to aromatic furyl or amino groups (e.g., SCH 442416) but could reduce receptor-binding specificity . Thiophene vs.

Physicochemical Properties

Property Target Compound 15a 7-Trifluoromethyl Derivative
Molecular Weight 348.4 (calculated) 347.4 306.3 (Compound B)
Melting Point Not reported 286°C 120–150°C
Solubility Moderate (THF enhances polarity) Low (aromatic core) Very low (CF₃ reduces polarity)

Biological Activity

The compound 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its unique structural attributes and potential biological activities. This article explores its biological activity based on recent research findings, case studies, and comparative analyses with similar compounds.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₂N₄OS
  • Molecular Weight : 272.33 g/mol
  • CAS Number : 1435997-66-2

The compound features a triazolo-pyrimidine framework combined with a tetrahydrofuran moiety and a thiophene ring, contributing to its distinctive chemical properties and biological interactions .

Structural Comparison

A comparison of structurally similar compounds reveals variations in their biological activities:

Compound NameStructure FeaturesBiological Activity
7-(Thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyridineLacks tetrahydrofuran moietyAnticancer activity
2-(Furanyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidineContains a furan instead of tetrahydrofuranAnti-inflammatory properties
5-(Phenyl)-[1,2,4]triazolo[1,5-a]pyrimidineDifferent substitution patternBroad-spectrum antimicrobial activity

The combination of the tetrahydrofuran and thiophene in our compound may enhance its pharmacological profile compared to these similar compounds .

Anticancer Properties

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant anticancer activities. A study evaluating various derivatives demonstrated that specific analogs can inhibit the growth of cancer cell lines effectively:

  • Compound H12 showed antiproliferative activities against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cell lines with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .
  • Mechanistic studies revealed that H12 inhibits the ERK signaling pathway, leading to reduced phosphorylation of critical proteins involved in cell proliferation and survival .

Antiviral Activity

The triazolo[1,5-a]pyrimidine scaffold has also been explored for antiviral applications. Notably, compounds have been identified that inhibit HIV-1 RNase H activity without affecting reverse transcriptase functions. This dual-targeting approach highlights the potential for developing antiviral agents from this compound class .

Other Biological Activities

In addition to anticancer and antiviral effects, derivatives of the triazolo[1,5-a]pyrimidine framework have shown:

  • Antibacterial properties against various strains.
  • Anti-inflammatory effects in preclinical models.

Synthesis and Evaluation

A study focused on synthesizing derivatives of triazolo[1,5-a]pyrimidines highlighted the microwave-assisted synthesis method as efficient for producing compounds with enhanced biological activities . The synthesized compounds were evaluated for their inhibitory effects on cell growth across multiple cancer cell lines.

Mechanistic Insights

Investigations into the mechanisms of action for these compounds revealed that they often act by disrupting critical cellular pathways involved in proliferation and survival. For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as ERK and tubulin polymerization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine?

  • Answer : Multi-component reactions (MCRs) are widely used for triazolopyrimidine synthesis. For example, aminoguanidine can react with β-keto esters (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in dimethylformamide (DMF) to form the triazolopyrimidine core . To introduce the tetrahydrofuran and thiophene moieties, nucleophilic C–H functionalization at the C-5 and C-7 positions using Grignard reagents or cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed . Purification typically involves crystallization from ethanol.

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Comprehensive characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH groups in tetrahydrofuran rings) .
  • X-ray crystallography : To resolve stereochemistry and verify the fused triazolopyrimidine core, as demonstrated in related tetrahydro-triazolopyrimidine derivatives .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What role do the tetrahydrofuran and thiophene substituents play in modulating reactivity?

  • Answer : The tetrahydrofuran group is electron-donating, enhancing nucleophilic reactivity at adjacent positions, while the thiophene moiety contributes π-conjugation and potential sulfur-mediated interactions (e.g., in enzyme binding). These effects can be quantified via Hammett constants or computational studies (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or substituent stereochemistry. For example:

  • Enzyme inhibition assays : Verify purity (>95%) and use standardized protocols (e.g., kinase inhibition assays for pyrimidine derivatives) .
  • Structural analogs : Compare activity of 2-(tetrahydrofuran-2-yl) vs. non-cyclic ether substituents to isolate electronic vs. steric effects .

Q. What strategies optimize the photophysical properties of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine for sensing applications?

  • Answer : The push-pull electronic configuration of the triazolopyrimidine core can be tuned by:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF3_3) at C-5 or electron-donating groups (e.g., -OCH3_3) at C-7 to alter absorption/emission spectra .
  • Solvatochromic studies : Assess polarity-dependent fluorescence shifts in solvents like THF or DMSO .

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT calculations : Map frontier molecular orbitals (FMOs) to identify reactive sites. For example, the C-2 position in triazolopyrimidines often exhibits high electrophilicity .
  • Molecular docking : Predict binding affinities for biological targets (e.g., adenosine receptors) by modeling interactions with the thiophene sulfur and tetrahydrofuran oxygen .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

  • Answer : Tetrahydrofuran rings introduce stereocenters, requiring:

  • Chiral resolution : Use chiral HPLC or diastereomeric salt formation .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd with BINAP ligands) during ring-forming steps .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for triazolopyrimidine derivatives?

  • Answer : Yield variations often stem from:

  • Reaction solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions vs. THF or ethanol .
  • Substituent steric effects : Bulky groups (e.g., 2,4,6-trimethoxybenzyl) reduce yields due to hindered cyclization .
  • Validation : Replicate key steps (e.g., MCRs) under inert atmospheres to exclude oxidative byproducts .

Methodological Tables

Parameter Recommendation Reference
Synthetic Route Multi-component reaction in DMF, 10–12 min
Purification Crystallization (ethanol) or column chromatography
Characterization 1^1H NMR (DMSO-d6), X-ray diffraction
Biological Assay Kinase inhibition (IC50_{50} determination)
Computational Tool Gaussian 16 (DFT) for FMO analysis

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